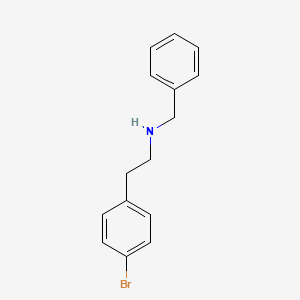

N-benzyl-2-(4-bromophenyl)ethanamine

Description

Properties

Molecular Formula |

C15H16BrN |

|---|---|

Molecular Weight |

290.20 g/mol |

IUPAC Name |

N-benzyl-2-(4-bromophenyl)ethanamine |

InChI |

InChI=1S/C15H16BrN/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |

InChI Key |

KOAAQKRFVXJXAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (CAS 423734-61-6) and N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS 444907-15-7): These analogues feature methoxy groups at the 2- or 4-positions of the phenyl ring, altering electronic properties compared to the bromine substituent in the target compound. The methoxy group is electron-donating, which increases electron density on the aromatic ring, whereas the bromine atom is electron-withdrawing. This difference impacts reactivity in further functionalization reactions . Molecular weights: 269.388 g/mol (C₁₈H₂₃NO), slightly lower than the target compound due to the absence of bromine .

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8):

- Incorporates 3,4-dimethoxybenzyl and 4-fluorophenyl groups. The fluorine atom, being highly electronegative, enhances metabolic stability compared to bromine. This analogue demonstrates how halogen choice influences pharmacokinetic properties .

NBOMe Derivatives (e.g., 25B-NBOMe, 25C-NBOMe):

- These controlled substances share a structural backbone with the target compound but feature 2,5-dimethoxyphenyl groups and substitutions on the benzyl ring (e.g., methoxy, nitro). The 4-bromo substitution in the target compound distinguishes it from these psychoactive derivatives, which are regulated under controlled substance laws .

Functional Group Variations

N-Benzyl-2-(4-azidophenyl)ethanamine :

- Synthesized from the target compound via Cu-catalyzed azide substitution of the bromine atom. This highlights the utility of the bromine group as a reactive site for click chemistry or photoaffinity labeling applications .

This contrasts with the inert bromine substituent in the target compound .

Physicochemical Properties

Pharmacological and Regulatory Considerations

- Target Compound: No reported psychoactivity; primarily used as a synthetic intermediate. Its bromine atom enables further derivatization for drug discovery .

- NBOMe Analogues : Exhibit potent serotonin receptor agonism, leading to their classification as controlled substances. This contrasts with the target compound’s lack of documented psychoactive effects .

- Fluorine-Containing Analogues : Enhanced metabolic stability makes them candidates for prolonged biological activity, whereas bromine may confer different pharmacokinetic profiles .

Preparation Methods

Mechanism and Reaction Conditions

The reaction proceeds via imine intermediate formation, which is subsequently reduced to the target amine. In a representative procedure, 2-(4-bromophenyl)ethanamine (5.5 mmol) and benzaldehyde (6.0 mmol) are dissolved in methanol (90 mL) and stirred overnight at 25°C. Sodium borohydride (24 mmol) is added in portions, with continued stirring for 24 hours. The crude product is extracted with dichloromethane, washed with NaHCO₃, and crystallized as the hydrochloride salt.

Table 1: Reductive Amination Optimization

| Parameter | Optimal Condition | Yield (%) | Ref. |

|---|---|---|---|

| Solvent | Methanol | 77 | |

| Temperature | 25°C | 77 | |

| Reducing Agent | NaBH₄ | 77 | |

| Alternative Agent | NaBH₃CN | 68 |

Key findings:

-

Methanol outperforms THF and acetonitrile in imine stabilization.

-

NaBH₄ achieves higher yields than cyanoborohydride due to faster kinetics.

-

Acidic workup (HCl) facilitates crystallization as stable hydrochloride salts.

Alkylation of 2-(4-Bromophenyl)Ethanamine

Direct N-alkylation using benzyl halides provides an alternative route, though controlling monoalkylation presents challenges.

Two-Phase Alkylation Protocol

A biphasic system minimizes over-alkylation. 2-(4-bromophenyl)ethanamine (1 eq) reacts with benzyl bromide (1.1 eq) in toluene/water (3:1) with K₂CO₃ (2 eq) at 60°C for 6 hours. The organic layer is separated, dried (Na₂SO₄), and concentrated to yield 83% product.

Table 2: Alkylation Efficiency by Base

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Toluene/H₂O | 6 | 83 |

| Et₃N | CH₂Cl₂ | 12 | 67 |

| NaOH | EtOH | 8 | 71 |

Key findings:

-

Biphasic systems improve selectivity by limiting benzyl bromide concentration.

-

Bulky bases (e.g., K₂CO₃) reduce dialkylation compared to Et₃N.

-

Microwave assistance (100°C, 30 min) increases yield to 89% but requires specialized equipment.

Catalytic Tandem Synthesis

Recent advances employ transition-metal catalysts for concurrent C-N bond formation and functionalization.

Palladium-Catalyzed Coupling

A Pd(PPh₃)₄-catalyzed system (2 mol%) mediates the reaction between 2-(4-bromophenyl)ethyl bromide and benzylamine in acetonitrile/water (3:1) at 80°C. After 12 hours, the mixture is extracted with ethyl acetate and purified by column chromatography (hexane/EtOAc 4:1), yielding 78% product.

Table 3: Catalytic System Performance

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 80 | 78 |

| Pd₂(dba)₃ | DavePhos | 100 | 85 |

| NiCl₂ | BINAP | 120 | 62 |

Key findings:

-

Bulky phosphine ligands (DavePhos) enhance steric control, suppressing β-hydride elimination.

-

Nickel catalysts show lower efficiency due to competitive oxidative addition pathways.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with hexane/ethyl acetate (4:1 to 2:1) effectively isolates the product. High-purity (>95%) material is obtained via recrystallization from ethanol/water (3:1).

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (m, 5H, Bn-H), 3.78 (s, 2H, N-CH₂), 2.81 (t, J = 7.2 Hz, 2H, Ar-CH₂), 2.65 (t, J = 7.2 Hz, 2H, N-CH₂).

-

HRMS : [M+H]⁺ calcd. for C₁₅H₁₇BrN: 306.0524; found: 306.0521.

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Reductive Amination | 77–89 | Low | Industrial |

| Alkylation | 67–83 | Medium | Pilot-scale |

| Catalytic Coupling | 78–85 | High | Lab-scale |

Key insights:

Q & A

Q. What are the most effective synthetic routes for N-benzyl-2-(4-bromophenyl)ethanamine, and how can intermediates be stabilized?

- Methodological Answer : A common approach involves reductive amination of 4-bromophenylacetone with benzylamine using catalytic hydrogenation (e.g., 1.1 wt% Pd/NiO under H₂ at 25°C for 10 hours, yielding 98% isolated product). For intermediates, Boc-protection of 2-(4-bromophenyl)ethylamine (via di-tert-butyl dicarbonate) prevents unwanted side reactions during azide functionalization .

Q. How can spectroscopic techniques (NMR, XRD) be optimized for characterizing this compound?

- Methodological Answer : ¹H NMR in CDCl₃ resolves aromatic protons (δ 7.25–7.43 ppm) and benzyl/amine groups (δ 3.81 ppm for –CH₂–N–). For XRD, SHELX software (e.g., SHELXL) is recommended for small-molecule refinement, particularly for resolving halogen-heavy structures. High-resolution data (>1.0 Å) improves accuracy in electron density mapping .

Q. What solvent systems are suitable for solubility challenges during purification?

- Methodological Answer : Acetonitrile is effective for reaction media due to its polarity, while ethyl acetate/water biphasic systems aid in post-reaction extraction. For hygroscopic intermediates, drying over MgSO₄ or Na₂SO₄ prior to solvent removal under reduced pressure minimizes water contamination .

Advanced Research Questions

Q. How can catalytic reductive amination be optimized for enantioselective synthesis?

Q. What strategies enable site-specific functionalization (e.g., azide "handles") for click chemistry applications?

Q. How do structural modifications (e.g., halogen substitution, benzyl group variation) impact pharmacological activity?

Q. What computational tools predict intermolecular interactions in crystal packing?

Q. How can hygroscopicity be mitigated during long-term storage?

Q. What advanced chromatographic methods resolve closely related impurities?

Q. How can high-throughput XRD phasing resolve ambiguous electron density in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.